Home > Products > Screening Compounds P20855 > 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide - 878058-70-9

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide

Catalog Number: EVT-2977112
CAS Number: 878058-70-9
Molecular Formula: C24H27N3O4S
Molecular Weight: 453.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

Compound Description: SSR149415 is a selective and orally active vasopressin V1b receptor antagonist. It exhibits competitive nanomolar affinity for animal and human V1b receptors and has significantly lower affinity for rat and human V1a, V2, and oxytocin receptors. In vitro, SSR149415 acts as a full antagonist and effectively inhibits arginine vasopressin (AVP)-induced Ca2+ increases in Chinese hamster ovary cells expressing rat or human V1b receptors. In vivo studies in rats have demonstrated SSR149415's ability to inhibit AVP-induced increases in plasma corticotropin, antagonize AVP-potentiated corticotropin release triggered by exogenous corticoliberin, and block corticotropin secretion caused by endogenous AVP increases after body water loss. Additionally, SSR149415 has shown anxiolytic-like activity in the four-plate test, a mouse model of anxiety.

(2E)-3-[1-[(2,4-Dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl]-N-[(4,5-dichloro-2-thienyl)sulfonyl]-2-propenamide (DG-041)

Compound Description: DG-041 is a selective EP3 receptor antagonist. Intravenous injection of DG-041 significantly reduces the frequency of bladder rhythmic contractions and inhibits the visceromotor reflex response to bladder distension in female rats. DG-041 also attenuates the response of mechanosensitive afferent nerves to urinary bladder distension, with a stronger suppressive effect on slow-conducting, high-threshold afferent fibers. Studies in male rats (spontaneously hypertensive rat, Wistar-Kyoto, and Sprague-Dawley) have shown that DG-041 selectively inhibits the response of mechanosensitive afferent nerves to urinary bladder distension without demonstrating strain-specific sensitivity.

N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4-yl]-acrylamide (JNJ-5207787)

Compound Description: JNJ-5207787 is a novel neuropeptide Y Y2 receptor antagonist. It displays potent inhibition of PYY binding to human Y2 receptors in KAN-Ts cells (pIC50 7.00 ± 0.10) and rat Y2 receptors in the rat hippocampus (pIC50 7.10 ± 0.20), with 100-fold selectivity over human Y1, Y4, and Y5 receptors in radioligand binding studies. In vitro autoradiography studies in rat brain tissue confirmed JNJ-5207787's selectivity for Y2 receptors, showing sensitivity to JNJ-5207787 in Y2 receptor-expressing regions like the septum, hypothalamus, hippocampus, substantia nigra, and cerebellum, and insensitivity in Y1 receptor-expressing regions like the cortex and thalamus. Further supporting its antagonist activity, JNJ-5207787 effectively inhibited PYY-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate binding in KAN-Ts cells (pIC50 corrected 7.20 ± 0.12).

Properties

CAS Number

878058-70-9

Product Name

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-phenylacetamide

Molecular Formula

C24H27N3O4S

Molecular Weight

453.56

InChI

InChI=1S/C24H27N3O4S/c28-23(25-19-10-4-3-5-11-19)18-32(30,31)22-16-27(21-13-7-6-12-20(21)22)17-24(29)26-14-8-1-2-9-15-26/h3-7,10-13,16H,1-2,8-9,14-15,17-18H2,(H,25,28)

InChI Key

GEKHGDCEEYKQFJ-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.